4-amino-2-méthyl-N-(pyrimidin-2-yl)benzène-1-sulfonamide

Vue d'ensemble

Description

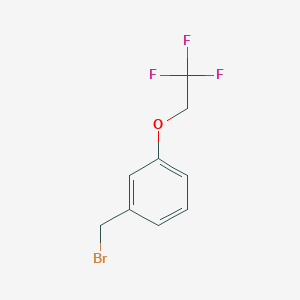

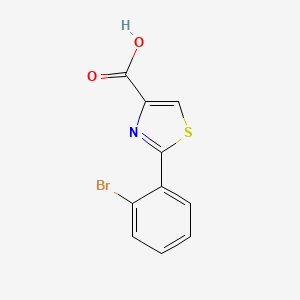

4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide is a sulfonamide derivative known for its antibacterial properties. It is part of a class of compounds that have been widely used in medicinal chemistry due to their ability to inhibit bacterial growth by interfering with folic acid synthesis .

Applications De Recherche Scientifique

4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its antibacterial properties and its role in inhibiting folic acid synthesis in bacteria.

Medicine: Investigated for potential therapeutic uses, particularly in treating bacterial infections.

Industry: Utilized in the production of pharmaceuticals and as a reference standard in analytical chemistry.

Mécanisme D'action

Target of Action

The primary target of 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide, a sulfonamide derivative, is the enzyme dihydropteroate synthetase . This enzyme plays a crucial role in the production of folate, a vital nutrient for bacterial growth and replication .

Mode of Action

The compound’s mode of action involves inhibiting the activity of dihydropteroate synthetase . The structural similarity between sulfonamides and para-aminobenzoic acid (PABA), a substrate of the enzyme, allows the compound to replace PABA in the enzyme’s active site . This inhibits the formation of dihydrofolate and tetrahydrofolate, thereby disrupting bacterial DNA synthesis and cell division .

Biochemical Pathways

The compound affects the folate synthesis pathway in bacteria . By inhibiting dihydropteroate synthetase, it prevents the conversion of PABA to dihydropteroate, a precursor of dihydrofolate . This disruption cascades down the pathway, leading to a deficiency of tetrahydrofolate, a coenzyme required for the synthesis of purines and pyrimidines, the building blocks of DNA .

Pharmacokinetics

They are metabolized in the liver and excreted in the urine .

Result of Action

The result of the compound’s action is the inhibition of bacterial growth and replication . By disrupting DNA synthesis, the compound effectively halts the proliferation of bacteria, making it bacteriostatic .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of bacterial resistance mechanisms, such as the production of alternative enzymes or efflux pumps, can reduce the compound’s effectiveness . Additionally, the compound’s stability and activity may be affected by factors such as pH, temperature, and the presence of other substances .

Analyse Biochimique

Biochemical Properties

4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary interactions is with the enzyme carbonic anhydrase, where it acts as an inhibitor. This interaction is significant because carbonic anhydrase is involved in the reversible hydration of carbon dioxide, a critical process in maintaining acid-base balance in tissues . The compound also interacts with sulfonamide receptors, influencing various metabolic pathways.

Cellular Effects

The effects of 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, it has been observed to inhibit the proliferation of certain cancer cell lines by interfering with the cell cycle and inducing apoptosis . Additionally, it affects the expression of genes involved in cell growth and survival, thereby altering cellular metabolism and energy production.

Molecular Mechanism

At the molecular level, 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide exerts its effects through several mechanisms. It binds to the active site of carbonic anhydrase, inhibiting its activity and thus affecting the enzyme’s role in pH regulation and ion transport . This binding interaction is facilitated by the sulfonamide group, which forms a stable complex with the zinc ion in the enzyme’s active site. Additionally, the compound can modulate the activity of other enzymes and proteins by altering their conformation and function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide change over time. The compound is relatively stable under standard conditions, but it can degrade under extreme pH or temperature conditions . Long-term studies have shown that it can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression. These temporal effects are crucial for understanding the compound’s potential therapeutic applications and limitations.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide typically involves several steps starting from benzene. The process includes nitration of benzene to form nitrobenzene, reduction to aniline, and subsequent reactions to introduce the sulfonamide and pyrimidine groups . Specific conditions such as the use of reducing agents like tin and hydrochloric acid, and reagents like chlorosulfonic acid, are crucial in these steps .

Industrial Production Methods

Industrial production methods for this compound often involve large-scale synthesis using similar reaction pathways but optimized for efficiency and yield. This includes the use of continuous flow reactors and automated systems to control reaction conditions precisely .

Analyse Des Réactions Chimiques

Types of Reactions

4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide undergoes various chemical reactions, including:

Oxidation: Typically involves the use of oxidizing agents like hydrogen peroxide.

Reduction: Can be reduced using agents such as sodium borohydride.

Substitution: Commonly undergoes nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines or thiols under mild conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce various substituted sulfonamides .

Comparaison Avec Des Composés Similaires

Similar Compounds

Sulfapyridine: Another sulfonamide with similar antibacterial properties.

Sulfamerazine: A derivative with a different pyrimidine substitution pattern.

Uniqueness

4-amino-2-methyl-N-(pyrimidin-2-yl)benzene-1-sulfonamide is unique due to its specific substitution pattern, which can influence its binding affinity and specificity for bacterial enzymes compared to other sulfonamides .

Propriétés

IUPAC Name |

4-amino-2-methyl-N-pyrimidin-2-ylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N4O2S/c1-8-7-9(12)3-4-10(8)18(16,17)15-11-13-5-2-6-14-11/h2-7H,12H2,1H3,(H,13,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YARIYELWRXUWPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)S(=O)(=O)NC2=NC=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.31 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[2-(2-Bromophenyl)-1,3-thiazol-4-yl]acetic acid](/img/structure/B1373450.png)

![3-{2-[(2-Bromophenyl)methoxy]-5-chlorophenyl}prop-2-enoic acid](/img/structure/B1373461.png)